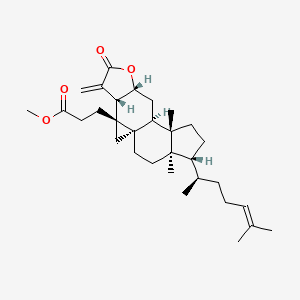

Tubiferolide methyl ester

Beschreibung

Tubiferolide methyl ester is a cycloartane-type triterpenoid first isolated from Gardenia tubifera () and later identified in Schisandra species (). Structurally, it belongs to the 9,19-cyclolanostane family, characterized by a cyclopropane ring at C-9 and C-10 and a methyl ester group at C-24 (). Its isolation involves chromatographic techniques, and structural elucidation relies on NMR (¹H, ¹³C) and mass spectrometry (). The compound exhibits cytotoxic properties, though specific IC₅₀ values remain underexplored ().

Eigenschaften

Molekularformel |

C31H46O4 |

|---|---|

Molekulargewicht |

482.7 g/mol |

IUPAC-Name |

methyl 3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-14-[(2R)-6-methylhept-5-en-2-yl]-5-methylidene-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate |

InChI |

InChI=1S/C31H46O4/c1-19(2)9-8-10-20(3)22-11-13-29(6)24-17-23-26(21(4)27(33)35-23)31(14-12-25(32)34-7)18-30(24,31)16-15-28(22,29)5/h9,20,22-24,26H,4,8,10-18H2,1-3,5-7H3/t20-,22-,23-,24+,26-,28-,29+,30+,31-/m1/s1 |

InChI-Schlüssel |

CLKPXYYJFFVZSE-NOYYCYTFSA-N |

Isomerische SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C |

Kanonische SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tubiferolide methyl ester typically involves the extraction of natural products from plant sources, followed by purification and structural elucidation using techniques such as NMR spectroscopy

Industrial Production Methods

Industrial production of tubiferolide methyl ester would likely involve large-scale extraction from plant materials, followed by chromatographic purification. Advances in synthetic biology and metabolic engineering could potentially enable the production of this compound through microbial fermentation, although this approach has not been specifically reported for tubiferolide methyl ester.

Analyse Chemischer Reaktionen

Types of Reactions

Tubiferolide methyl ester can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of esters include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as Grignard reagents for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tubiferolide methyl ester could yield more oxidized triterpenoids, while reduction could produce more reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a model compound for studying triterpenoid synthesis and reactivity.

Biology: For its cytotoxic effects on cancer cell lines, including breast and lung cancer cells.

Medicine: As a potential anti-HIV-1 agent due to its inhibitory effects on the virus.

Wirkmechanismus

The mechanism of action of tubiferolide methyl ester involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but its activity against cancer cells and HIV-1 suggests it may interact with key proteins involved in these diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

Tubiferolide methyl ester shares a cycloartane skeleton with other triterpenoids but differs in functional group substitutions and oxidation patterns. Key analogs include:

Key Observations :

- Functional Groups : Tubiferolide and coronalolide methyl esters both have a C-24 methyl ester, but coronalolide includes an additional hydroxyl group at C-25 ().

- Biological Activity : Cyclograndisolide’s lactone moiety correlates with antifungal activity, while Ambonic Acid’s free carboxylic acid enhances antiproliferative effects (). Tubiferolide methyl ester’ cytotoxicity may stem from its ester group and hydroxylation pattern, though further studies are needed ().

Physicochemical Properties

- Polarity: Hydroxyl groups at C-16 and C-20 increase polarity compared to non-hydroxylated analogs.

- Stability : The methyl ester at C-24 may enhance stability compared to free acids (e.g., Ambonic Acid) under acidic conditions.

Cytotoxicity and Pharmacological Potential

Tubiferolide methyl ester was evaluated for cytotoxicity against cancer cell lines, though quantitative data (e.g., IC₅₀) are absent in available literature (). In contrast, Ambonic Acid shows antiproliferative effects with IC₅₀ values in the micromolar range ().

Ecological and Chemotaxonomic Significance

The presence of Tubiferolide methyl ester in Gardenia and Schisandra species highlights its role as a chemotaxonomic marker for these plants ().

Q & A

Q. What methodologies are commonly employed to synthesize Tubiferolide methyl ester in laboratory settings?

Synthesis typically involves transesterification, where ester groups are modified using catalysts (e.g., KOH, NaOH) under controlled temperatures (25–120°C) . Key steps include optimizing molar ratios of reactants, selecting homogeneous catalysts, and isolating the product via solvent extraction or distillation. Experimental protocols should reference established procedures for analogous methyl esters, ensuring reproducibility through detailed documentation of reaction parameters .

Q. How is the purity of Tubiferolide methyl ester validated post-synthesis?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying methyl ester content and identifying impurities. For example, methyl ester compositions are analyzed using retention time matching and spectral libraries, with purity thresholds often exceeding 96% under optimized conditions . Researchers should report retention indices, peak areas, and calibration curves to ensure accuracy .

Q. What are the critical parameters influencing the stability of Tubiferolide methyl ester during storage?

Stability studies should assess temperature, light exposure, and humidity. Accelerated degradation experiments (e.g., 40°C/75% relative humidity) can predict shelf-life, while spectroscopic methods (FTIR, NMR) monitor structural integrity. Comparative data from similar esters suggest antioxidant additives may mitigate oxidation .

Advanced Research Questions

Q. How can Taguchi experimental design optimize Tubiferolide methyl ester synthesis?

The Taguchi method uses orthogonal arrays (e.g., L9) to evaluate parameter interactions efficiently. For methyl esters, critical factors include catalyst concentration (most influential), reaction temperature, and molar ratios . Signal-to-noise (S/N) ratios identify optimal levels (e.g., 1.5 wt% KOH at 60°C), while ANOVA quantifies parameter contributions (e.g., catalyst concentration accounts for >77% variance in yield) . Validation runs under predicted conditions often achieve >96% yield .

Q. How should contradictory data on reaction yields be resolved across studies?

Discrepancies often arise from uncontrolled variables (e.g., catalyst purity, mixing efficiency). Researchers should conduct sensitivity analyses, replicate experiments under standardized conditions, and apply statistical tools (e.g., t-tests, confidence intervals) to isolate confounding factors . Meta-analyses of published datasets can identify trends obscured in individual studies .

Q. What advanced analytical techniques differentiate structural isomers of Tubiferolide methyl ester?

Nuclear Overhauser Effect Spectroscopy (NOESY) and chiral chromatography resolve stereoisomers, while high-resolution MS/MS fragments ions to confirm branching patterns. Comparative studies with synthetic standards are essential to avoid misidentification .

Q. How do solvent systems influence the catalytic efficiency of transesterification for Tubiferolide methyl ester?

Polar aprotic solvents (e.g., DMSO) enhance catalyst activity but may complicate purification. Kinetic studies using UV-Vis or in situ FTIR track reaction progress, revealing solvent effects on activation energy . Solvent-free systems are increasingly explored to improve sustainability .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing parameter interactions in Tubiferolide methyl ester synthesis?

Multivariate regression and response surface methodology (RSM) model nonlinear relationships. For example, central composite designs (CCD) can map yield contours across temperature and catalyst concentration gradients, identifying synergistic effects . Software like QUALITEK-4 automates Taguchi-based optimization .

Q. How can researchers ensure reproducibility in scaled-up Tubiferolide methyl ester production?

Scale-up protocols must address heat transfer limitations and mixing heterogeneity. Computational fluid dynamics (CFD) simulations predict reactor performance, while pilot studies validate batch consistency using HPLC or GC-MS .

Q. What are best practices for reporting experimental data on Tubiferolide methyl ester?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.